molecular formula C11H19Cl2N3O B2611228 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride CAS No. 2126177-03-3

1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride

Cat. No.: B2611228
CAS No.: 2126177-03-3
M. Wt: 280.19
InChI Key: PYYHLRGROZBCKW-UHFFFAOYSA-N
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Description

1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride (CAS 2126177-03-3) is a high-purity chemical building block primarily used in pharmaceutical research and development . This compound features a piperazine ring substituted with a 3-ethoxypyridin-2-yl group, a structural motif common in ligands targeting central nervous system (CNS) receptors . The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed to interact with serotonin and other neurotransmitter receptors . Researchers utilize this dihydrochloride salt form to enhance the compound's solubility and stability in various experimental conditions. The ethoxy-pyridine modification is a key point of structural diversification for fine-tuning the properties of research compounds, potentially influencing their affinity, selectivity, and metabolic profile . This reagent is intended for use in organic synthesis, as a precursor in the development of potential therapeutic agents, and for biochemical screening. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

1-(3-ethoxypyridin-2-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-2-15-10-4-3-5-13-11(10)14-8-6-12-7-9-14;;/h3-5,12H,2,6-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYHLRGROZBCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride typically involves multiple steps. One common method includes the reaction of pyridine with piperazine and ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality. The process is monitored using advanced analytical techniques to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated as a lead candidate for developing novel antidepressants due to its structural similarity to other piperazine derivatives that exhibit a wide range of biological activities. Studies have shown that modifications to the piperazine structure can significantly influence pharmacological profiles, including receptor affinity and therapeutic efficacy.

Potential Therapeutic Uses

  • Antidepressant Activity : Research indicates that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression.
  • Anxiolytic Effects : Similar compounds have been noted for their anxiolytic properties, suggesting potential applications in anxiety disorders.
  • Antimicrobial Activity : Preliminary studies have indicated that 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride may exhibit antimicrobial properties against various bacterial strains .

Mechanistic Studies

The compound has been employed in studies aiming to elucidate the mechanisms of action for various biological targets. For instance, investigations into its interaction with human dihydroorotate dehydrogenase (DHODH) have provided insights into its potential role as an antiviral agent. Compounds that inhibit DHODH are known to affect viral replication processes .

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cell viability and proliferation in cancer cell lines. Its anticancer properties are being explored further, particularly against pancreatic and breast cancer cells .

Synthesis and Modification

The synthesis of this compound typically involves various methods such as microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times. The ability to modify the piperazine structure allows researchers to tailor the compound's properties for specific applications.

Comparative Analysis with Related Compounds

A comparative analysis of structural analogs reveals distinct differences in biological activity based on substitution patterns. Below is a summary table highlighting some related compounds:

Compound NameStructure FeaturesUnique Properties
1-(3-Methoxypyridin-2-yl)piperazineMethoxy group at the 3-positionPotentially different receptor affinity profiles
1-(4-Pyridinyl)piperazinePyridine substituted at the para positionDifferent pharmacological activity
1-(3-Pyridyl)piperazinePyridine substituted at the meta positionVariations in solubility and bioavailability

The ethoxy substitution in this compound is believed to enhance lipophilicity and binding interactions compared to other derivatives, potentially improving its therapeutic profile .

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituent on Piperazine Key Functional Groups Primary Pharmacological Activity
1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride 3-ethoxypyridin-2-yl Ethoxy, pyridine Inferred: Potential CNS modulation
Trimetazidine dihydrochloride 2,3,4-trimethoxybenzyl Trimethoxybenzyl Coronary vasodilation, antioxidant
Hydroxyzine dihydrochloride 4-chlorophenyl-benzyl Chlorophenyl, benzyl Antihistamine
GBR 12783 dihydrochloride Diphenylmethoxyethyl, phenylpropenyl Aryl ether, propenyl Dopamine uptake inhibition (IC50: 1.8 nM)
1-(3-Methylpyridin-2-yl)piperazine dihydrochloride 3-methylpyridin-2-yl Methyl, pyridine Inferred: Serotonergic activity
1-[2-(3-Chlorophenoxy)ethyl]piperazine dihydrochloride 3-chlorophenoxyethyl Chlorophenoxy, ethyl Inferred: Antihistamine-like activity

Key Observations :

  • Ethoxy vs.
  • Pyridine vs. Benzyl Rings : Pyridine-containing derivatives (e.g., 3-methylpyridin-2-yl) may exhibit enhanced CNS activity compared to benzyl-substituted analogs like Trimetazidine .

Pharmacological Activity Comparison

  • Trimetazidine Dihydrochloride : Acts as a coronary vasodilator by inhibiting fatty acid oxidation, with antioxidant properties mitigating ischemia-reperfusion injury .
  • Hydroxyzine Dihydrochloride : Blocks histamine H1 receptors, used for allergy relief and anxiolysis .
  • GBR 12783: Selectively inhibits dopamine reuptake (IC50 = 1.8 nM), highlighting the role of bulky aryl groups in targeting monoamine transporters .
  • Serotonergic Derivatives : Compounds like 1-(m-trifluoromethylphenyl)piperazine show 5-HT1B receptor selectivity (65-fold over 5-HT1A), suggesting that pyridine/aryl substituents influence receptor subtype specificity .

Target Compound Implications : The 3-ethoxypyridin-2-yl group may confer mixed serotonergic/dopaminergic activity, similar to 1-(4-methoxyphenyl)piperazine derivatives, which exhibit stimulant properties . However, ethoxy groups could reduce mutagenic risks associated with nitrosation compared to unsubstituted piperazines .

Biological Activity

1-(3-Ethoxypyridin-2-yl)piperazine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H16_{16}Cl2_2N2_2O and a molecular weight of approximately 248.20 g/mol. It features a piperazine ring substituted with a 3-ethoxypyridine moiety, which enhances its solubility and bioactivity in aqueous environments due to the presence of two hydrochloride ions associated with the piperazine nitrogen atoms.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antidepressant Effects : Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of depression.
  • Antioxidant Properties : Studies have demonstrated that derivatives of piperazine can protect neuronal cells from oxidative stress, suggesting potential benefits in neurodegenerative diseases .
  • Antimicrobial Activity : The compound has been investigated for its effects against various pathogens, indicating its role as a potential antimicrobial agent.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Neurotransmitter Systems : The compound may influence the turnover of serotonin and dopamine, which are critical in mood regulation and cognitive functions.
  • Oxidative Stress Modulation : It has been observed to reduce reactive oxygen species (ROS) production, thereby stabilizing mitochondrial function and promoting cell survival in oxidative stress conditions .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntidepressantModulates serotonin and dopamine levels
AntioxidantProtects against oxidative damage
AntimicrobialEffective against various pathogens

Case Study: Neuroprotective Effects

A study focusing on the neuroprotective effects of piperazine derivatives found that compounds similar to this compound significantly reduced H2_2O2_2-induced oxidative damage in SH-SY5Y cells at concentrations as low as 20 μM. This suggests a promising avenue for treating neurodegenerative disorders linked to oxidative stress .

Potential Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Psychiatric Disorders : Its antidepressant properties could be harnessed in developing new treatments for depression and anxiety disorders.
  • Neurodegenerative Diseases : The antioxidant effects may provide a protective mechanism against diseases like Alzheimer's and Parkinson's.
  • Infectious Diseases : Its antimicrobial properties could be explored further for potential use in treating bacterial or fungal infections.

Q & A

Q. How does pH influence the stability of the dihydrochloride salt?

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) across pH 1–7. Monitor decomposition via HPLC and identify degradants (e.g., free base formation at alkaline pH) .

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